6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions and Properties
Purine derivatives, including 6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine, undergo various chemical reactions that can modify their properties and biological activities. These reactions may include alkylation, acylation, and others, which can alter the electronic and steric characteristics of the compound.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for the application of these compounds. Such properties can affect the compound's stability, bioavailability, and interaction with other molecules. Studies like that of Sanjeevarayappa et al. (2015) provide insights into the crystalline structure and thermal stability of similar compounds (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Anticancer Applications
A study by (Sunagar et al., 2016) focused on the synthesis of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives for anticancer activity. The compounds showed promising results against cancer cell lines, particularly PP17, which exhibited good inhibitory activity against MCF-7 cells and induced apoptosis.
Antimicrobial Applications
Research by (Nadaf et al., 2020) synthesized derivatives of 6‐[4‐(4‐Propoxyphenyl)piperazin‐1‐yl]‐9H‐purine for antimycobacterial and antifungal activities. They found considerable antimicrobial activity without significant toxicity.
Cellular Death Mechanism
In a study by (Demir et al., 2015), novel substituted purine derivatives were evaluated for their cytotoxic activities on various carcinoma cells. Compounds showed promising cytotoxic activities, and compound 36 induced senescence-associated cell death.
Synthesis of Flunarizine
A paper by (Shakhmaev et al., 2016) detailed the synthesis of Flunarizine, a drug used for migraines and dizziness, where 1-[bis(4-fluorophenyl)methyl]piperazine plays a crucial role.
Role in Medicinal Chemistry
The study by (Balaraju et al., 2019) highlighted the importance of Piperazine-1-yl-1H-indazole derivatives, including 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, in medicinal chemistry.
Antidepressant Agents
(Zagórska et al., 2016) synthesized 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents.
Antihistaminic Activity
Research by (Pascal et al., 1985) on 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones showed good inhibition of histamine-induced bronchospasm, indicating potential antihistaminic activity.
Antimycobacterial and Cytotoxic Evaluation
(Sheu et al., 2003) evaluated 1-ethyl- and 1-aryl-6-fluoro-1,4-dihydroquinol-4-one derivatives for antimycobacterial and cytotoxic activities, showing complete inhibition of M. tuberculosis growth.
Mechanism of Action
Target of Action
The primary targets of 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. By inhibiting ENTs, the compound disrupts the normal function of these pathways, leading to downstream effects that are yet to be fully understood .
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect in the body .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, potentially leading to various downstream effects .
properties
IUPAC Name |
6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6/c16-11-3-1-2-4-12(11)21-5-7-22(8-6-21)15-13-14(18-9-17-13)19-10-20-15/h1-4,9-10H,5-8H2,(H,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJKIUCPJALXPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327399 | |
Record name | 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794451 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine | |
CAS RN |
537667-15-5 | |
Record name | 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.